
3-Chloro-4-fluoronitrobenzene
Overview
Description
Chemical Structure and Molecular Data 3-Chloro-4-fluoronitrobenzene (CAS 350-30-1) is a halogenated nitroaromatic compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.54 g/mol . Its IUPAC name is 2-chloro-1-fluoro-4-nitrobenzene, and its structure features a nitro group (-NO₂) at the para position, with chlorine and fluorine substituents at the meta and ortho positions, respectively . The compound’s SMILES notation is [O-][N+](=O)C1=CC=C(F)C(Cl)=C1, reflecting its planar aromatic ring with strong electron-withdrawing groups (EWGs) .
Synthesis Methods Industrial synthesis of this compound often involves halogen-exchange fluorination. For example, microwave irradiation (400 W, 10 minutes) of 3,4-dichloronitrobenzene with AlCl₃/SbCl₃ catalysts achieves a 97% yield, significantly faster than conventional heating . Another route employs catalytic hydrogenation of this compound using 1% Pt/C under mild conditions (50–100°C, 0.1–5 MPa H₂), yielding 3-chloro-4-fluoroaniline with >94% efficiency .
Applications
This compound is a critical intermediate in pharmaceuticals. For instance, it is used to synthesize:
- N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide, a precursor for kinase inhibitors .
- 1,3-Oxazetidine derivatives for cancer therapy via nucleophilic substitution with N-methylpiperazine .
- Gefitinib impurities, highlighting its role in oncology drug development .
Physicochemical and Computational Insights
Density functional theory (DFT) studies reveal intramolecular charge transfer (ICT) regions and reactive electrophilic/nucleophilic sites, making it prone to metallic bonding and intermolecular interactions . Its nitro group enhances electrophilic substitution reactivity, while chlorine and fluorine sterically and electronically direct regioselectivity . Experimental data show a density of 1.58 g/cm³ and viscosity comparable to structural isomers like 3-chloro-2-fluoronitrobenzene .
Preparation Methods
Synthesis of 4-Fluoronitrobenzene: Precursor Preparation
The synthesis of 3-chloro-4-fluoronitrobenzene begins with the production of its precursor, 4-fluoronitrobenzene. This compound is synthesized via the nitration of fluorobenzene under controlled conditions:
Nitration of Fluorobenzene
Nitration is conducted using a mixed acid system (H₂SO₄/HNO₃/H₂O) at temperatures between 40°C and 70°C. Optimal sulfuric acid concentrations range from 70% to 78% by weight to minimize side reactions such as dinitration or isomerization . The reaction typically achieves a 98% yield of 4-fluoronitrobenzene with an isomeric purity of 85.2% para-substituted product .
Key Parameters:
Catalytic Chlorination of 4-Fluoronitrobenzene
The chlorination of 4-fluoronitrobenzene to this compound is a regioselective reaction requiring precise catalytic systems to avoid dichlorination or positional isomerism.
Catalytic Systems and Mechanisms
Two catalyst systems are industrially validated:
-
Iodine/Iron-Based Catalysts: Combinations such as iodine with ferric chloride (FeCl₃) or ferrous chloride (FeCl₂) enhance chlorination efficiency. Iron compounds act as Lewis acids, polarizing the chlorine molecule, while iodine facilitates electrophilic substitution at the meta position relative to the nitro group .
-
Iodine/Antimony-Based Catalysts: Antimony pentachloride (SbCl₅) or antimony trichloride (SbCl₃) paired with iodine achieves similar efficacy, particularly under milder temperatures .
Catalyst Loadings:
Reaction Conditions and Optimization
Chlorine gas is introduced at 50°C–70°C over 8–12 hours, with real-time monitoring to ensure complete consumption of the starting material . Solvents such as perchloroethylene may be used, though solvent-free systems are preferred for cost and simplicity.
Table 1: Representative Chlorination Results from Patent US4898996A
Example | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) | Byproducts (%) |
---|---|---|---|---|---|
1 | FeCl₃ + I₂ | 60–70 | 99 | 98.1 | 1.4 (dichloro) |
2 | SbCl₅ + I₂ | 60–70 | 99 | 97.6 | 1.6 (dichloro) |
3 | FeCl₃ + ICl | 60–70 | 98 | 97.7 | 2.3 (dichloro) |
4 | Iron powder + I₂ | 60–70 | 99 | 97.6 | 2.4 (dichloro) |
5 | Sb + I₂ | 60–70 | 98 | 97.3 | 2.7 (dichloro) |
Comparative Analysis of Catalytic Efficiency
Role of Iodine in Selectivity
Iodine is critical for directing chlorination to the meta position. Comparative experiments without iodine resulted in <1% yield of the desired product, even at elevated temperatures (125°C–135°C) . The absence of iodine led to uncontrolled chlorination and significant residual starting material.
Purification and Industrial Refinement
Crude this compound is purified via fractional distillation or crystallization. Industrial processes typically achieve ≥98% purity without additional steps, though distillation under reduced pressure (100°C–150°C, 10–20 mmHg) further reduces dichloro impurities to <1% .
Applications and Downstream Processing
The primary application of this compound is its reduction to 3-chloro-4-fluoroaniline, a precursor for herbicides and antimicrobial agents. Catalytic hydrogenation using Pt/C under hydrogen pressure (0.5 MPa, 60°C) achieves near-quantitative conversion .
Scientific Research Applications
3-Chloro-4-fluoronitrobenzene is used in the synthesis of various pharmaceuticals, including antibiotics like ciprofloxacin and norfloxacin . It is also an important intermediate in the production of agrochemicals, such as herbicides and fungicides . Additionally, it is used in the synthesis of dyes and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoronitrobenzene primarily involves its role as an intermediate in chemical reactions. It undergoes reduction to form 3-chloro-4-fluoroaniline, which can then participate in further chemical transformations to produce various bioactive compounds . The molecular targets and pathways involved depend on the specific end products synthesized from this intermediate .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key halogenated nitrobenzenes are compared in Table 1 :
Substituent Impact on Reactivity :
- Electron-Withdrawing Effects : Chlorine and fluorine decrease electron density at the aromatic ring, accelerating nucleophilic substitution but hindering electrophilic reactions. Bromine’s larger size in 3-bromo-4-chloronitrobenzene increases steric hindrance, reducing hydrogenation rates compared to chloro-fluoro analogs .
- Positional Isomerism : 3-Chloro-2-fluoronitrobenzene (Cl at meta, F at ortho) exhibits distinct regioselectivity in substitution reactions due to altered charge distribution .
Reactivity in Key Reactions
Hydrogenation Efficiency :
this compound achieves >94% conversion to 3-chloro-4-fluoroaniline under Pt/C catalysis , whereas 4-fluoronitrobenzene (lacking Cl) requires harsher conditions due to reduced nitro group activation .
Nucleophilic Substitution: In pharmaceutical syntheses, this compound reacts with 2-pyridinemethanol under mild alkaline conditions, whereas 3-bromo-4-chloronitrobenzene requires higher temperatures due to Br’s lower leaving-group ability .
Computational and QSAR Insights
- QSAR Parameter: this compound scores 0.8 in predictive models, reflecting moderate bioactivity compared to 1-bromo-2-nitrobenzene (0.75) and 4-chloro-3-methylphenol (0.8) .
Biological Activity
3-Chloro-4-fluoronitrobenzene (CAS Number: 350-30-1) is a significant compound in organic chemistry, particularly noted for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article delves into its biological activity, focusing on its applications, toxicity, and the mechanisms through which it exerts its effects.
This compound is characterized by its molecular structure, which includes a nitro group (-NO2), a chloro group (-Cl), and a fluoro group (-F) attached to a benzene ring. The compound is typically synthesized through the chlorination of 4-fluoronitrobenzene under specific conditions to yield high purity and yield .
Biological Applications
Pharmaceutical Intermediates:
this compound serves as a precursor in the synthesis of several important drugs:
- Gefitinib: An anticancer drug used primarily for non-small cell lung cancer treatment, where this compound is transformed into 3-chloro-4-fluoroaniline .
- Norfloxacin: An antibiotic that benefits from the compound's role in its synthesis, highlighting its importance in medicinal chemistry .
Agricultural Chemicals:
The compound is also utilized in the production of fluorinated herbicides and fungicides, demonstrating its versatility beyond pharmaceuticals .
Toxicological Profile
The biological activity of this compound extends to its toxicity profile. Studies indicate that compounds with nitro groups can exhibit significant toxic effects, particularly through mechanisms such as reactive oxygen species (ROS) generation and DNA damage:
- Toxicity Mechanisms: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxicity .
- Environmental Impact: Assessments of its environmental fate highlight concerns regarding persistence and bioaccumulation potential, which necessitate careful handling and regulation .
Case Studies and Research Findings
A series of studies have investigated the biological activity and toxicology of this compound:
Q & A
Q. Basic: What are the standard synthetic routes for 3-chloro-4-fluoronitrobenzene, and how can reaction conditions be optimized?
Answer:
this compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 3-chloro-4-fluorobenzene derivatives with nitric acid under controlled nitration conditions. For example, in pharmaceutical intermediate synthesis, substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaOH) with 2-pyridinemethanol yield nitrobenzene derivatives, followed by reduction using iron powder in acidic media .
Optimization Parameters:
- Temperature: Maintain 323–333 K to balance reaction rate and side-product formation.
- Catalyst Loading: Pd-Fe/TiO₂ catalysts (0.26 g per 0.1 mol substrate) enhance hydrogenation efficiency .
- Solvent Choice: Ethanol is preferred for hydrogenation due to its polarity and miscibility .
Q. Basic: What are the key physicochemical properties of this compound, and how are they experimentally validated?
Answer:
Key properties include:
- Molecular Formula: C₆H₃ClFNO₂ (MW: 175.545 g/mol) .
- Melting Point: 40–45°C .
- Structural Data: Validated via NMR (¹H: 7.235–8.306 ppm; ¹³C: 117–164.59 ppm experimentally) and X-ray crystallography .
Validation Methods: - Spectroscopy: Compare computed DFT/HF NMR shifts (e.g., B3LYP/6-311++G(d,p) methods) with experimental data to confirm structural accuracy .
- Chromatography: HPLC or GC-MS to assess purity (>95% by HPLC) .
Q. Advanced: How do reaction kinetics and catalyst design influence the hydrogenation of this compound?
Answer:
Pd-Fe/TiO₂ catalysts exhibit pseudo-first-order kinetics for nitro-group reduction. Key findings include:
- Catalyst Dosage: 0.26 g catalyst per 0.1 mol substrate achieves >90% conversion in 2 hours at 323 K .
- Temperature Dependence: Conversion increases from 298 K to 323 K, plateauing beyond 323 K due to thermal decomposition .
Kinetic Equation:
Where = 0.0125 min⁻¹ (at 323 K) and partial pressure = 0.1 MPa .
Q. Advanced: How can computational methods resolve discrepancies in experimental data for this compound?
Answer:
Density Functional Theory (DFT) and Hartree-Fock (HF) simulations validate structural and reactive properties:
- NMR Shifts: Computed ¹³C shifts (DFT: 141.83–186.39 ppm; HF: 129.74–174.37 ppm) align with experimental ranges (117–164.59 ppm) .
- Reactivity Sites: Frontier Molecular Orbital (FMO) analysis identifies electrophilic regions (nitro group) and nucleophilic sites (chlorine-adjacent carbons) .
Table 1: Computational vs. Experimental Data Comparison
Property | Experimental Range | DFT Calculation | HF Calculation |
---|---|---|---|
¹H NMR (ppm) | 7.235–8.306 | 6.8397–9.0368 | 6.1242–8.3213 |
¹³C NMR (ppm) | 117–164.59 | 141.83–186.39 | 129.74–174.37 |
Dipole Moment (Debye) | N/A | 4.12 | 3.98 |
Q. Advanced: How should researchers address contradictions in physicochemical data reliability for this compound?
Answer:
Data reliability categories (e.g., "Reliable with Restriction") guide critical evaluation:
- High Reliability: Studies compliant with OECD/US EPA guidelines (e.g., NIST’s thermodynamic data) .
- Moderate Reliability: Pre-GLP studies with minor deviations (e.g., solvent variations in catalytic studies) .
Mitigation Strategies: - Cross-validate using multiple methods (e.g., EPI Suite estimations vs. experimental LC50 values) .
- Prioritize peer-reviewed computational studies (e.g., DFT-based reactivity analyses) over handbook estimates .
Q. Advanced: What analytical challenges arise in characterizing reactive intermediates derived from this compound?
Answer:
Key challenges include:
- Instability of Intermediates: Aniline derivatives (e.g., N-(3-chloro-4-(2-pyridylmethoxy)aniline) require inert atmospheres to prevent oxidation .
- Detection Limits: LC-MS/MS with electrospray ionization (ESI) achieves sub-ppm detection for nitroso byproducts .
Methodology: - In Situ Monitoring: Use FTIR or Raman spectroscopy to track nitro-group reduction kinetics .
- Isolation Techniques: Flash chromatography (silica gel, hexane/EtOAc) purifies intermediates >95% purity .
Properties
IUPAC Name |
2-chloro-1-fluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHCXXYPSYMICK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049278 | |
Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350-30-1 | |
Record name | 3-Chloro-4-fluoronitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 350-30-1 | |
Source | DTP/NCI | |
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Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |
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Record name | 2-chloro-1-fluoro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-1-FLUORO-4-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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